N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide
Description
The compound N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide (hereafter referred to as Compound X) is a highly complex macrocyclic polyketide derivative. Its structure features:
- Multiple oxygenated functional groups: Hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O) groups, which influence solubility and hydrogen-bonding interactions.
- A heterocyclic core: A 28-membered macrocycle with embedded oxa- and aza-rings, contributing to conformational rigidity.
- Substituents: A prop-2-enyl chain and a cyclohexyl-propene moiety, which may modulate lipophilicity and receptor binding.
This structural complexity suggests roles in biological systems, particularly in targeting enzymes or receptors via multivalent interactions.
Properties
Molecular Formula |
C46H75N3O12 |
|---|---|
Molecular Weight |
862.1 g/mol |
IUPAC Name |
N'-[1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide |
InChI |
InChI=1S/C46H75N3O12/c1-11-14-33-20-26(2)19-27(3)21-39(58-9)42-40(59-10)23-29(5)46(56,61-42)43(53)44(54)49-18-13-12-15-35(49)45(55)60-41(30(6)37(52)25-34(33)48-47-31(7)50)28(4)22-32-16-17-36(51)38(24-32)57-8/h11,20,22,27,29-30,32-42,48,51-52,56H,1,12-19,21,23-25H2,2-10H3,(H,47,50) |
InChI Key |
TYAISHWLOMUFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(C(C=C(C1)C)CC=C)NNC(=O)C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation
Initial production of the core structure is achieved via fermentation:
This process yields a mixture of related compounds, which are purified via chromatography.
Semi-synthetic Modifications
Post-fermentation, chemical modifications tailor the core to the target compound:
Specific Synthesis of the Hydrazide Derivative
The final step involves attaching the acetohydrazide group:
- Activation of the macrolide core (e.g., via formation of an acyl chloride or ester intermediate).
- Nucleophilic attack by hydrazine derivatives to form the hydrazide linkage.
- Purification via chromatography to isolate the target compound.
Purification and Characterization
The synthesized compound undergoes rigorous purification:
- Chromatography (HPLC, preparative TLC)
- Spectroscopic analysis (NMR, MS, IR) to confirm stereochemistry and functional groups.
- Crystallization for obtaining pure crystalline form.
Data Table Summarizing Preparation Methods
| Stage | Method | Key Reagents | Purpose | Notes |
|---|---|---|---|---|
| Fermentation | Microbial cultivation | Streptomyces spp., fermentation media | Core macrolide production | Yield varies with strains and conditions |
| Hydroxylation | Enzymatic or chemical | Enzymes, oxidants | Hydroxyl group introduction | Site-specific hydroxylation critical |
| Methoxylation | Methylation agents | Methyl iodide, base | Methoxy group addition | Ensures stereoselectivity |
| Oxidation | Oxidants | PCC, DDQ | Ketone formation | Controlled to prevent over-oxidation |
| Side-chain attachment | Alkylation | Alkyl halides, bases | Attach cyclohexyl and other groups | Reaction conditions critical for stereochemistry |
| Hydrazide coupling | Hydrazine derivatives | Hydrazine, activating agents | Attach hydrazide group | Purification essential |
Notes on Challenges and Optimization
- Achieving stereochemical fidelity at multiple chiral centers requires chiral catalysts or enzymatic steps.
- Protecting groups may be employed to prevent undesired reactions.
- Reaction conditions such as temperature, pH, and solvents are optimized for each step to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains ester, amide, and hydrazide bonds, which are susceptible to hydrolysis under specific conditions:
Oxidation Reactions
Oxidative pathways are influenced by allyl (prop-2-enyl) groups and hydroxyl substituents:
Photodegradation
The conjugated diene system (C18-E configuration) and aromatic moieties render the compound light-sensitive:
| Condition | Degradation Pathway | Outcome |
|---|---|---|
| UV light (254–365 nm) | [4+2] Cycloaddition or isomerization | Loss of immunosuppressive activity |
| Visible light | Radical formation (C-H abstraction) | Polymerization or cleavage |
Key Stability Data :
Metabolic Reactions
In vitro and in vivo studies of analogous compounds suggest cytochrome P450-mediated transformations:
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | O-Demethylation (C23/C25) | Hydroxy derivatives |
| CYP2D6 | Allylic hydroxylation (C17) | Epoxide intermediates |
| UDP-glucuronosyltransferase | Glucuronidation (C1/C14) | Water-soluble conjugates |
Pharmacokinetic Insight :
Condensation and Derivatization
The hydrazide group enables nucleophilic reactions:
| Reagent | Product | Application |
|---|---|---|
| Carbonyl compounds (e.g., ketones) | Hydrazones | Prodrug synthesis |
| Isocyanates | Semicarbazides | Bioactivity modulation |
Example Reaction :
Thermal Degradation
Thermogravimetric analysis (TGA) of the solid compound reveals:
-
Decomposition onset : 215°C
-
Major fragments : Cyclohexanol derivatives, acetic anhydride (m/z 790 → 430, 360)
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) |
|---|---|---|
| Hydrolysis (ester) | Fast | 45–60 |
| Oxidation (allyl) | Moderate | 70–85 |
| Photodegradation | Very fast | N/A (light-dependent) |
Scientific Research Applications
N’-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Principles of Comparison
- Isoelectronicity and Isovalency : Compounds with similar electronic configurations (e.g., shared functional groups) and structural geometry often exhibit analogous reactivity and bioactivity .
- Cheminformatics Algorithms : Tools like Tanimoto similarity scoring and pharmacophore mapping are used to cluster compounds based on structural and physicochemical properties .
Table 1: Comparative Analysis of Compound X and Structural Analogs
| Compound | Core Structure | Functional Groups | Molecular Weight | Bioactivity (IC₅₀/EC₅₀) | Toxicity (LD₅₀) |
|---|---|---|---|---|---|
| Compound X | 28-membered macrocycle | 2×OH, 2×OCH₃, acetohydrazide | ~950 g/mol | Not reported | Not reported |
| Rapamycin | 31-membered macrocycle | Triene, ketone, hydroxyl | 914 g/mol | 0.1 nM (mTOR inhibition) | 1.8 mg/kg (rat) |
| Erythromycin A | 14-membered macrolide | Desosamine, cladinose sugars | 734 g/mol | 0.5 µg/mL (antibacterial) | 2 g/kg (mouse) |
| Cyclosporine A | 11-residue cyclic peptide | N-methylated amino acids | 1202 g/mol | 50 nM (calcineurin inhibition) | 15 mg/kg (human) |
Key Findings
Macrocyclic Rigidity vs. Compared to cyclosporine (a cyclic peptide), Compound X’s hybrid heterocyclic-organic structure likely exhibits distinct solubility and bioavailability profiles .
Methoxy and hydroxyl groups align with rapamycin’s solubility-enhancing motifs, though their spatial arrangement may alter pharmacokinetics .
Toxicity Predictions :
- Using read-across methods, Compound X’s cyclohexyl-propene substituent is structurally akin to limonene derivatives, which have low acute toxicity (LD₅₀ > 5 g/kg in rats) .
Biological Activity
The compound N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups and stereocenters. Its molecular formula is with a molecular weight of approximately 1155.5 g/mol . The intricate arrangement of its atoms contributes to its biological properties.
The biological activity of this compound primarily revolves around its immunosuppressive properties. It functions as a calcineurin inhibitor, similar to other compounds in its class such as tacrolimus and pimecrolimus. By inhibiting calcineurin, it prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines such as IL-2 and TNF-alpha . This mechanism is particularly relevant in conditions where modulation of the immune response is required.
Therapeutic Applications
The compound has shown promise in various therapeutic applications:
- Atopic Dermatitis : Similar to pimecrolimus, this compound may be effective in treating atopic dermatitis by reducing inflammation and immune response in the skin .
- Transplant Rejection : Its immunosuppressive properties suggest potential use in preventing organ transplant rejection by dampening the immune response against transplanted tissues.
In Vitro and In Vivo Studies
Research has demonstrated the efficacy of this compound in several studies:
- In Vitro Studies : Cell culture experiments have indicated that the compound effectively inhibits T-cell proliferation and cytokine production. For instance, studies have shown a significant reduction in IL-2 production in activated T-cells treated with this compound compared to controls .
- In Vivo Studies : Animal models of autoimmune diseases have highlighted the compound's ability to reduce symptoms and improve histological outcomes. For example, mice treated with this compound exhibited decreased inflammation and improved skin integrity in models of dermatitis .
Side Effects and Toxicity
While the biological activity is promising, it is crucial to consider potential side effects. Commonly observed side effects associated with similar calcineurin inhibitors include:
- Local Reactions : Skin irritation or burning sensations at the site of application.
- Systemic Effects : Long-term use may lead to increased risk of infections due to immune suppression.
Data Summary
Q & A
Q. How can researchers ensure reproducibility in synthetic and analytical workflows?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Document synthetic protocols using electronic lab notebooks (ELNs) with metadata tags.
- Share raw NMR/HRMS data in public repositories (e.g., ChemSpider ).
- Use control charts for instrument calibration (e.g., USP standards for HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
